2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride
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Overview
Description
2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride is a synthetic organic compound It is characterized by the presence of multiple chlorinated phenyl groups and a dimethylamino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride typically involves multiple steps:
Formation of the p-chlorocinnamate ester: This step involves the reaction of p-chlorocinnamic acid with an appropriate alcohol, such as ethanol, in the presence of an acid catalyst to form the ester.
Introduction of the 3,4-dichlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where 3,4-dichlorobenzoyl chloride reacts with the ester in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the dimethylamino group: This step involves the reaction of the intermediate product with dimethylamine under basic conditions to introduce the dimethylamino group.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chlorocinnamate: A related compound with similar structural features but different functional groups.
3,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but has different chemical properties and applications.
Dimethylaminopropylamine: Contains the dimethylamino group but lacks the chlorinated phenyl groups.
Uniqueness
2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
119584-95-1 |
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Molecular Formula |
C22H25Cl4NO2 |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl] (E)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C22H24Cl3NO2.ClH/c1-26(2)13-3-4-18(17-8-11-20(24)21(25)14-17)15-28-22(27)12-7-16-5-9-19(23)10-6-16;/h5-12,14,18H,3-4,13,15H2,1-2H3;1H/b12-7+; |
InChI Key |
IMTHWNMNBWDEPN-RRAJOLSVSA-N |
Isomeric SMILES |
CN(C)CCCC(COC(=O)/C=C/C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)Cl.Cl |
Canonical SMILES |
CN(C)CCCC(COC(=O)C=CC1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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